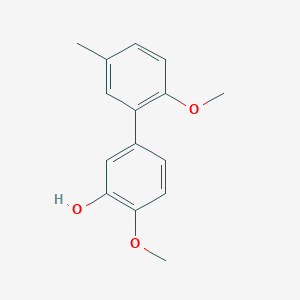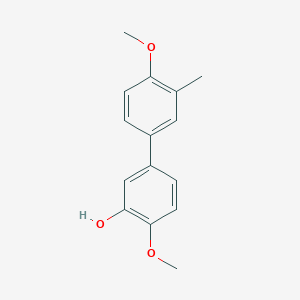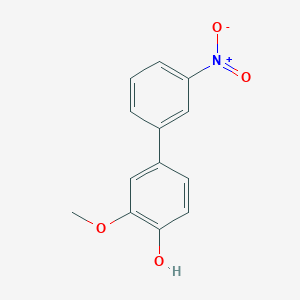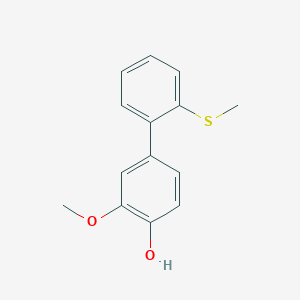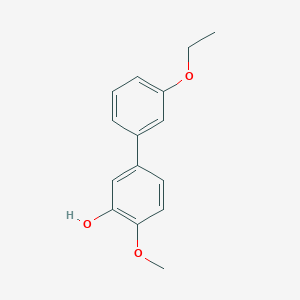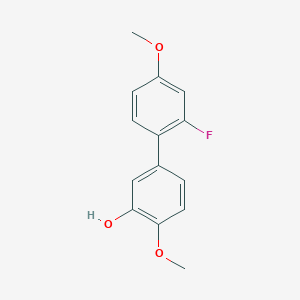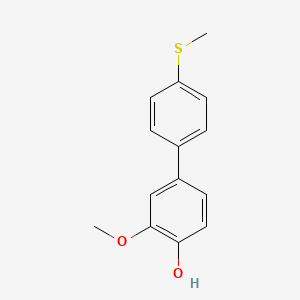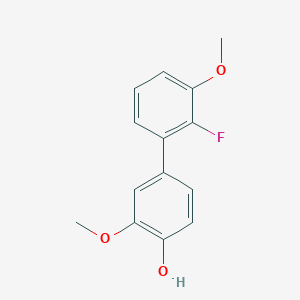
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, also known as 4-Fluoromandelic acid (4-FMA), is an aromatic compound belonging to the class of phenols. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has become a popular research chemical due to its ability to act as an agonist of the serotonin 5-HT2A receptor. 4-FMA has been investigated for its potential to act as an antidepressant, anxiolytic, and antipsychotic.
作用機序
4-FMA acts as an agonist of the serotonin 5-HT2A receptor. This receptor is thought to play a role in the regulation of mood and behavior, as well as in the modulation of the release of neurotransmitters such as dopamine and norepinephrine. 4-FMA is thought to act as an agonist of the 5-HT2A receptor, which results in the activation of downstream signaling pathways that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA have been studied in animal models. It has been shown to have antidepressant-like effects, as well as anxiolytic and antipsychotic-like effects. In addition, 4-FMA has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, as well as to reduce inflammation and oxidative stress.
実験室実験の利点と制限
The use of 4-FMA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. It also has a high affinity for the serotonin 5-HT2A receptor and has been shown to have antidepressant-like, anxiolytic, and antipsychotic-like effects. However, there are some limitations to its use in laboratory experiments. It is not approved for human use and its long-term safety and efficacy have not been established.
将来の方向性
The potential of 4-FMA as an antidepressant, anxiolytic, and antipsychotic is still being investigated. Future research should focus on the long-term safety and efficacy of this compound, as well as on its potential to act as a neuroprotectant. In addition, further studies should investigate the mechanism of action of 4-FMA and its potential to modulate the release of neurotransmitters such as dopamine and norepinephrine. Finally, further research should explore the potential of 4-FMA to reduce inflammation and oxidative stress, as well as its potential to act as an agonist of other receptors.
合成法
4-FMA can be synthesized from 4-methoxyphenol and 2-fluoro-3-methoxybenzaldehyde. The reaction begins with the condensation of the two reactants in the presence of a base such as potassium carbonate, followed by the addition of a strong acid such as hydrochloric acid. This reaction produces 4-fluoromandelic acid as the primary product.
科学的研究の応用
4-FMA has been studied for its potential to act as an antidepressant, anxiolytic, and antipsychotic. It has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is thought to be involved in the regulation of mood and behavior. In addition, 4-FMA has been studied for its potential to modulate the release of neurotransmitters such as dopamine and norepinephrine. It has also been investigated for its potential to act as a neuroprotectant, as well as for its ability to reduce inflammation and oxidative stress.
特性
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-12-5-3-4-10(14(12)15)9-6-7-11(16)13(8-9)18-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVDDCJBICGDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685572 |
Source


|
| Record name | 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261948-14-4 |
Source


|
| Record name | 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

